molecular formula C16H20N4O B7160969 N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide

N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide

Cat. No.: B7160969
M. Wt: 284.36 g/mol
InChI Key: ZRWGEPONVWMNBO-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a cyclopentyl group, an ethyl group on the pyridine ring, and a carboxamide functional group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-11-7-8-17-14(9-11)16(21)18-15-10-13(19-20-15)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWGEPONVWMNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC2=NNC(=C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group through a cyclization reaction. The ethyl group is then added to the pyridine ring via an alkylation reaction. Finally, the carboxamide group is introduced through an amidation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopentyl-1H-pyrazol-3-yl)propanamide
  • N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide
  • N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide

Uniqueness

Compared to similar compounds, N-(5-cyclopentyl-1H-pyrazol-3-yl)-4-ethylpyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group on the pyridine ring and the carboxamide functionality contribute to its specific binding affinity and activity profile, making it a valuable compound for targeted research and development.

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